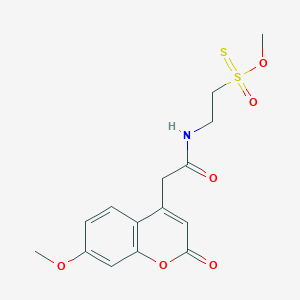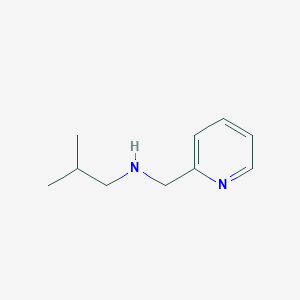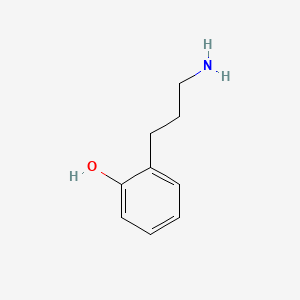
2-(3-Aminopropyl)phenol
Descripción general
Descripción
2-(3-Aminopropyl)phenol, also known as 3-(2-hydroxyphenyl)-N-propylpropan-1-amine, is a chemical compound with the molecular formula C9H13NO. It is a derivative of phenol and has been studied for its potential use in various scientific research applications.
Aplicaciones Científicas De Investigación
Pharmacology
2-(3-Aminopropyl)phenol: is utilized in pharmacological research due to its structural similarity to neurotransmitters and its potential role in modulating biological pathways . It’s often used in the early stages of drug discovery, particularly in the synthesis of compounds that may interact with the central nervous system.
Material Science
In material science, 2-(3-Aminopropyl)phenol can be employed as a precursor for the synthesis of advanced materials. Its amine group is reactive and can be used to modify surfaces or create polymers with specific properties for industrial applications .
Environmental Science
This compound is explored for its potential use in environmental science, particularly in the degradation of pollutants. Its phenolic structure suggests that it could be involved in advanced oxidation processes for water treatment .
Biochemistry
2-(3-Aminopropyl)phenol: plays a role in biochemistry research, where it may be used to study enzyme kinetics and receptor-ligand interactions due to its amine and phenol functional groups. These groups are key in mimicking or inhibiting biological molecules .
Agriculture
In agriculture, derivatives of phenolic compounds, including 2-(3-Aminopropyl)phenol , are investigated for their role as biostimulants. They may enhance plant growth, improve stress resilience, and increase crop yield .
Food Industry
The food industry researches the use of phenolic compounds for their antioxidant and antimicrobial properties2-(3-Aminopropyl)phenol could be studied for its efficacy in food preservation and as a potential natural additive .
Analytical Chemistry
2-(3-Aminopropyl)phenol: is valuable in analytical chemistry for developing new analytical methods. Its unique structure can be used as a standard or a reagent in chromatography and spectrometry to detect various substances .
Chemical Engineering
In chemical engineering, 2-(3-Aminopropyl)phenol is of interest for its potential in process optimization. Its reactive groups can be utilized in the design of catalysts or in the development of chemical processes that require specific phenolic functionalities .
Mecanismo De Acción
Target of Action
2-(3-Aminopropyl)phenol, also known as 3-AP, is a psychoactive compound . It acts as a partial agonist at 5-HT1A/B/2C receptors and an antagonist at the 5-HT2A receptor . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and cognition.
Mode of Action
As a partial agonist, 3-AP binds to the 5-HT1A/B/2C receptors, mimicking the action of serotonin to a lesser extent. This results in a moderate increase in serotonin activity . As an antagonist at the 5-HT2A receptor, it prevents serotonin from binding and activating this receptor, thereby inhibiting its activity .
Propiedades
IUPAC Name |
2-(3-aminopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDENNPWXKGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399209 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopropyl)phenol | |
CAS RN |
90765-59-6 | |
| Record name | 2-(3-aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
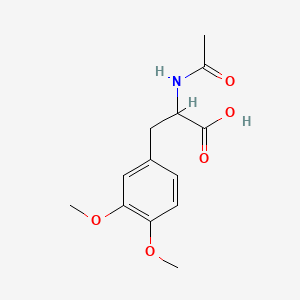
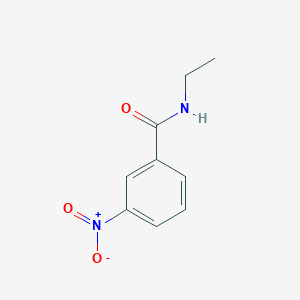

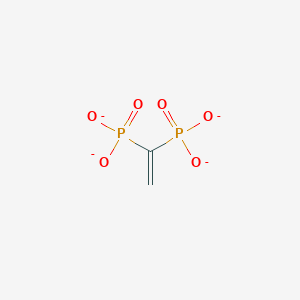
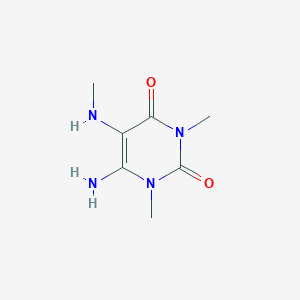
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)





